molecular formula C10H16F3NO4 B2564684 N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine CAS No. 2219378-68-2

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine

Cat. No.: B2564684
CAS No.: 2219378-68-2
M. Wt: 271.236
InChI Key: YPNLGRUMACBOLX-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine is a useful research compound. Its molecular formula is C10H16F3NO4 and its molecular weight is 271.236. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine plays a crucial role in the synthesis of complex molecules, such as the first rigid, transition-metal receptor Cα,α-disubstituted glycine containing a bipyridine ligand, which is a potential building block for peptide supramolecular devices (Mazaleyrat et al., 1999). Additionally, its application in peptide nucleic acid synthesis as an N-tert-butoxycarbonyl protected monomer compatible with the Fmoc-oligomerization strategy has been demonstrated, showing its versatility in bioconjugate chemistry (Wojciechowski & Hudson, 2008).

Material Science and Separation Technologies

In material science, this compound contributes to the development of polymeric membranes for preferential CO2 separation over H2, showcasing its importance in environmental science and engineering (Taniguchi et al., 2012). This application underscores the potential of incorporating functional amino acids into polymers to enhance their gas separation efficiency.

Bioconjugate Chemistry

The compound's utility extends to bioconjugate chemistry, where it serves as a precursor for the synthesis of peptide-based supramolecular assemblies. Its role in the controlled ring-opening polymerization towards well-defined peptoid-based polyacids illustrates the ability to create polymers with stimuli-responsive properties, mimicking natural peptide structures (Barrett, Sternhagen, & Zhang, 2021).

Peptide Synthesis and Drug Development

Furthermore, its application in the synthesis of cyclic α-amino acids and the development of new synthetic pathways for amino-functionalized polyrotaxanes highlights its significance in advancing peptide synthesis techniques and drug development (Mazon & Nájera, 1997), (Araki, Kagaya, & Ohkawa, 2009).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(3,3,3-trifluoropropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(6-7(15)16)5-4-10(11,12)13/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNLGRUMACBOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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